molecular formula C7H9ClN2 B1585665 2-Chloro-5-propylpyrimidine CAS No. 219555-98-3

2-Chloro-5-propylpyrimidine

Cat. No. B1585665
M. Wt: 156.61 g/mol
InChI Key: WVPHBBSAPVBUGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-propylpyrimidine is a pyrimidine derivative with a chlorine atom positioned at the second carbon and a propyl group at the fifth carbon . It has a molecular weight of 156.61 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-propylpyrimidine is 1S/C7H9ClN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom and a propyl group attached.


Physical And Chemical Properties Analysis

2-Chloro-5-propylpyrimidine is a liquid at ambient temperature . It has a density of 1.142 .

Scientific Research Applications

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Scientific Field : Pharmacology and Medicinal Chemistry .
  • Application Summary : Pyrimidines, including potentially 2-Chloro-5-propylpyrimidine, are used in the development of drugs with anti-inflammatory effects .
  • Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application Summary : 2-Chloro-5-propylpyrimidine could potentially be used as a chemical intermediate in the synthesis of trifluoromethylpyridines (TFMP) derivatives . These derivatives have found applications in the agrochemical and pharmaceutical industries .
    • Methods of Application : The specific method of synthesizing 2-Chloro-5-propylpyrimidine for this application is not mentioned in the source .
    • Results or Outcomes : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field : Research

    • Application Summary : 2-Chloro-5-propylpyrimidine is used in research settings .
    • Methods of Application : The specific methods of using 2-Chloro-5-propylpyrimidine in research are not mentioned in the sources .
    • Results or Outcomes : The outcomes of the research involving 2-Chloro-5-propylpyrimidine are not specified in the sources .
  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application Summary : 2-Chloro-5-propylpyrimidine could potentially be used as a chemical intermediate in the synthesis of trifluoromethylpyridines (TFMP) derivatives . These derivatives have found applications in the agrochemical and pharmaceutical industries .
    • Methods of Application : The specific method of synthesizing 2-Chloro-5-propylpyrimidine for this application is not mentioned in the source .
    • Results or Outcomes : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field : Research

    • Application Summary : 2-Chloro-5-propylpyrimidine is used in research settings .
    • Methods of Application : The specific methods of using 2-Chloro-5-propylpyrimidine in research are not mentioned in the sources .
    • Results or Outcomes : The outcomes of the research involving 2-Chloro-5-propylpyrimidine are not specified in the sources .

Safety And Hazards

2-Chloro-5-propylpyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPHBBSAPVBUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370944
Record name 2-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-propylpyrimidine

CAS RN

219555-98-3
Record name 2-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-propylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Munier-Lehmann, M Lucas-Hourani… - Journal of Medicinal …, 2015 - ACS Publications
… Obtained in 52% yield as an oil, using 2-chloro-5-propylpyrimidine in dimethylformamide at 160 C for 1 h and after two consecutive chromatography processes, the first one over silica …
Number of citations: 51 pubs.acs.org
L Strekowski, J Sączewski, EA Raux, NT Fernando… - Molecules, 2016 - mdpi.com
… A solution of the corresponding lithium reagent (10 mmol) in THF (10 mL) was stirred at −50 C and treated dropwise with a solution of 2-chloropyrimidine, 2-chloro-5-propylpyrimidine or …
Number of citations: 5 www.mdpi.com
S Asano, H Ban, N Tsuboya, S Uno… - Journal of medicinal …, 2010 - ACS Publications
… Compound 42 was prepared with 2-chloro-5-propylpyrimidine in a manner similar to that described for compound 39 with a yield of 41% as a white solid. Mp 89−91 C; 1 H NMR (DMSO-…
Number of citations: 9 pubs.acs.org

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